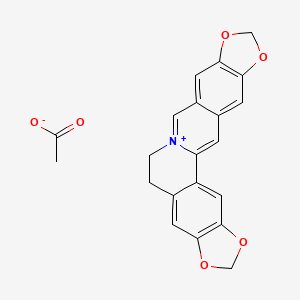
3-Iodo-5-isopropylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-5-isopropylbenzaldehyde is an organic compound with the molecular formula C10H11IO. It is a derivative of benzaldehyde, where the benzene ring is substituted with an iodine atom at the 3-position and an isopropyl group at the 5-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-isopropylbenzaldehyde typically involves the iodination of 5-isopropylbenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective iodination at the 3-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-isopropylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with a nucleophile like sodium azide can replace the iodine with an azide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide (DMF), sodium methoxide in methanol.
Major Products Formed
Oxidation: 3-Iodo-5-isopropylbenzoic acid.
Reduction: 3-Iodo-5-isopropylbenzyl alcohol.
Substitution: 3-Azido-5-isopropylbenzaldehyde (from azide substitution).
Scientific Research Applications
3-Iodo-5-isopropylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and in the investigation of metabolic pathways.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.
Industry: The compound is utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Iodo-5-isopropylbenzaldehyde depends on its specific application. In general, the aldehyde group can undergo nucleophilic addition reactions, forming intermediates that can further react to yield various products. The iodine atom can participate in electrophilic substitution reactions, facilitating the introduction of other functional groups. The isopropyl group can influence the compound’s reactivity and steric properties, affecting its interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
3-Iodo-4-methylbenzaldehyde: Similar structure with a methyl group instead of an isopropyl group.
3-Iodo-5-methylbenzaldehyde: Similar structure with a methyl group at the 5-position.
3-Iodo-5-tert-butylbenzaldehyde: Similar structure with a tert-butyl group at the 5-position.
Uniqueness
3-Iodo-5-isopropylbenzaldehyde is unique due to the presence of the isopropyl group, which provides distinct steric and electronic effects compared to other alkyl-substituted benzaldehydes. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it a valuable compound for specific synthetic applications.
Properties
CAS No. |
1289200-88-9 |
|---|---|
Molecular Formula |
C10H11IO |
Molecular Weight |
274.10 g/mol |
IUPAC Name |
3-iodo-5-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C10H11IO/c1-7(2)9-3-8(6-12)4-10(11)5-9/h3-7H,1-2H3 |
InChI Key |
PGJIKSFWYZKUPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)C=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(Chloromethyl)-2-fluorophenyl]-4-methylpiperazine hydrochloride](/img/structure/B12099151.png)


![3-Methyl-2-[(3-methylbenzyl)amino]butanoic acid](/img/structure/B12099167.png)

![2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-indole](/img/structure/B12099173.png)
![Tert-butyl octahydropyrrolo[3,4-D]azepine-6(1H)-carboxylate](/img/structure/B12099178.png)






